![molecular formula C16H22N2O3 B152955 tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 478832-03-0](/img/structure/B152955.png)
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Overview
Description
“tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 478832-03-0. It has a molecular weight of 290.36 and its linear formula is C16H22N2O3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” can be achieved through various methods. One such method involves the reaction of γ-aminobutyric acid (GABA) with di-tert-butyl dicarbonate. This reaction scheme has been reported in several scientific publications.Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl N- (1-benzyl-5-oxo-pyrrolidin-3-yl)carbamate” and its SMILES representation is "CC © ©OC (=O)NC1CC (=O)N (C1)CC2=CC=CC=C2" .Physical And Chemical Properties Analysis
The compound is solid in its physical form and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Voltage-Gated Sodium Channel Modulation
This compound has been noted for its ability to selectively enhance slow inactivation of voltage-gated sodium channels. This is significant in the study of neurological diseases and could potentially lead to new treatments .
CRMP2 Regulation
It also plays a role in regulating the collapse response mediator protein 2 (CRMP2), which is involved in neuronal growth and repair .
Synthesis of Natural Product Analogs
The compound serves as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines .
Organic Synthesis
As a chemical reagent, it is used in various fields of organic synthesis, providing a protective group for amino acids during peptide synthesis .
Precursor to Biologically Active Compounds
It has been used as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B, which have potential therapeutic applications .
Research and Development
The compound is available for purchase from chemical suppliers, indicating its use in research and development across various scientific disciplines .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
As research progresses, we can expect to gain more insight into the compound’s role in cellular processes .
Pharmacokinetics
Some properties can be inferred from its physicochemical characteristics :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to permeate the blood-brain barrier, indicating potential central nervous system activity .
- Metabolism : The compound is not predicted to be a substrate of P-glycoprotein, suggesting it may not be actively transported out of cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate”, it is recommended to be stored in a dry environment at 2-8°C .
properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXICUDZJXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate |
Synthesis routes and methods
Procedure details
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